![molecular formula C5H12O3 B6613778 2-methylbutane-1,2,3-triol CAS No. 29602-51-5](/img/structure/B6613778.png)
2-methylbutane-1,2,3-triol
Overview
Description
2-methylbutane-1,2,3-triol is a chemical compound with the molecular formula C5H12O3 . It contains a total of 19 bonds, including 7 non-H bonds, 2 rotatable bonds, 3 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 tertiary alcohol .
Molecular Structure Analysis
The molecular structure of 2-methylbutane-1,2,3-triol includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 19 bonds, including 7 non-H bonds, 2 rotatable bonds, 3 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 tertiary alcohol .Scientific Research Applications
Organosulfate and Nitrate Formation from Epoxides :
- 2-Methyl-3-butene-2-ol (MBO)-derived epoxides, closely related to 2-methylbutane-1,2,3-triol, contribute to ambient secondary organic aerosol (SOA) formation. These epoxides undergo acid-catalyzed reactions, forming various organosulfate and nitrate species, indicating their role in atmospheric chemistry and aerosol formation (Mael, Jacobs, & Elrod, 2015).
Synthesis of Enantiomers :
- Efficient synthesis methods have been developed for 4-aminobutane-1,2,3-triol enantiomers using d- or l-glucose, showcasing the versatility of 2-methylbutane-1,2,3-triol derivatives in chemical synthesis (Dunlap et al., 2008).
Physical State in Aerosols :
- Investigations into 2-methylbutane-1,2,3,4-tetraol, a derivative, reveal its role in the physical state of SOA particles. It suggests a liquid-like state at moderate to high humidity, but potentially a semisolid or glassy state in upper tropospheric conditions, which is crucial for understanding atmospheric aerosol behavior (Lessmeier et al., 2018).
Surface Catalysis :
- Tungsten carbide, demonstrating catalytic behavior similar to platinum, can catalyze reactions including the isomerization of 2,2-dimethylpropane to 2-methylbutane. This research highlights the catalytic potential of 2-methylbutane derivatives in industrial applications (Levy & Boudart, 1973).
Convertible Isonitrile in Chemical Reactions :
- 4-Isocyanopermethylbutane-1,1,3-triol (IPB) has been identified as a convertible isonitrile for multicomponent reactions. It enables the transformation into various chemical structures, demonstrating the chemical versatility of 2-methylbutane derivatives (Neves Filho et al., 2012).
Barriers to Internal Rotation in Methylbutanes :
- Studies on halogenated methylbutanes, including 2-methylbutane, have provided insights into the barriers to internal rotation, crucial for understanding molecular dynamics and interactions in organic compounds (Roberts et al., 1971).
Combustion Characteristics of Methylbutanol :
- Research on 2-methylbutanol, a next-generation biofuel, provides vital information on its combustion characteristics, which can help in the development of more efficient and cleaner burning fuels (Park et al., 2015).
Characterization of Oxygenated Isoprene Derivatives :
- Oxygenated derivatives of isoprene, including 2-methylbutane triols, have been characterized in Amazonian aerosols. This research is vital for understanding atmospheric chemistry and the impact of biogenic emissions (Wang et al., 2005).
Safety and Hazards
2-methylbutane-1,2,3-triol may be extremely flammable and may cause drowsiness or dizziness . It may be fatal if swallowed and enters airways . It’s also toxic to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .
Mechanism of Action
Target of Action
This compound is a derivative of isopentane, also known as 2-methylbutane , which is a branched-chain saturated hydrocarbon
Mode of Action
It’s known that the compound contains three hydroxyl groups , which could potentially interact with various biological targets. The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
For instance, 2-methyl-3-butene-2-ol (MBO)-derived epoxide intermediates have been found in ambient secondary organic aerosol (SOA) . These intermediates undergo reactions under acidic conditions, producing a variety of organosulfate and nitrate species . Whether 2-methylbutane-1,2,3-triol participates in similar pathways remains to be determined.
properties
IUPAC Name |
2-methylbutane-1,2,3-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-4(7)5(2,8)3-6/h4,6-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKWFOVSARANHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbutane-1,2,3-triol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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